2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety and an isoindoline derivative, making it a subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and reduce reaction times. Microwave-assisted hydrothermal methods have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antioxidants and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with various molecular targets. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its antioxidant properties and used in rubber industries.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with similar applications in polymer industries.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-13-23(2,3)24-19-9-8-15(12-18(14)19)29-20(26)10-11-25-21(27)16-6-4-5-7-17(16)22(25)28/h4-9,12-13,24H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMPJLPXREAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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